![molecular formula C20H29BrN2O3 B10753363 (R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide CAS No. 304695-81-6](/img/structure/B10753363.png)

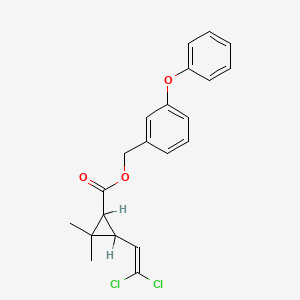

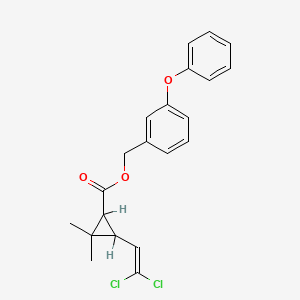

(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of alkaloids and is derived from quinine, a well-known natural product found in the bark of cinchona trees.

- Quinine and its derivatives have been historically used for their antimalarial properties.

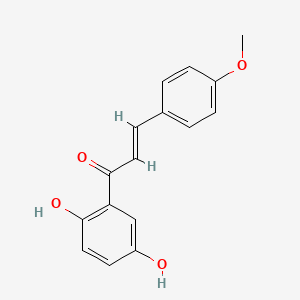

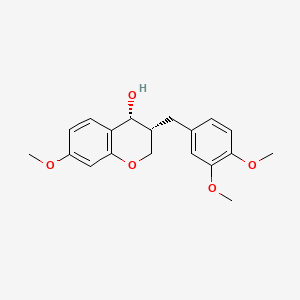

Hydroquinine hydrobromide hydrate: (chemical formula: C20H26N2O2 · HBr · xH2O) is a white powder with a molecular weight of 407.34 (anhydrous basis) .

Preparation Methods

Synthetic Routes: Hydroquinine hydrobromide hydrate can be synthesized through various methods, including chemical transformations of quinine or other related compounds.

Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.

Industrial Production: While I don’t have specific details on industrial-scale production, it likely involves optimized synthetic processes.

Chemical Reactions Analysis

Reactions: Hydroquinine hydrobromide hydrate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts are commonly employed.

Major Products: The specific products formed depend on the reaction type. For example, reduction may yield hydroquinidine, an epimer of hydroquinine.

Scientific Research Applications

Chemistry: Hydroquinine hydrobromide hydrate serves as a chiral auxiliary in asymmetric synthesis due to its stereoselective properties.

Biology: It may find applications in studying chiral recognition and interactions with biological receptors.

Medicine: Although not widely used clinically, it has been explored for potential therapeutic effects.

Industry: Its use in industry may involve chiral resolution or as a building block for other compounds.

Mechanism of Action

- The exact mechanism of action for hydroquinine hydrobromide hydrate is not extensively studied.

- It likely interacts with biological targets involved in chiral recognition and stereoselective processes.

Comparison with Similar Compounds

Similar Compounds: Other quinine derivatives, such as quinine itself, quinidine, and cinchonidine, share structural similarities.

If you need more specific details or have additional questions, feel free to ask! .

Properties

CAS No. |

304695-81-6 |

|---|---|

Molecular Formula |

C20H29BrN2O3 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide |

InChI |

InChI=1S/C20H26N2O2.BrH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H;1H2/t13-,14?,19-,20+;;/m0../s1 |

InChI Key |

IWSVSZYIGVGHCN-RYQNUWOSSA-N |

Isomeric SMILES |

CC[C@H]1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

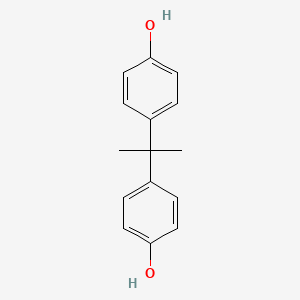

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

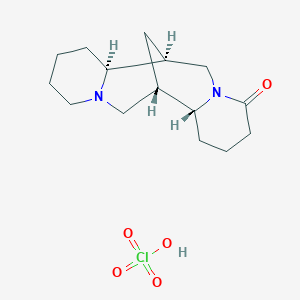

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)